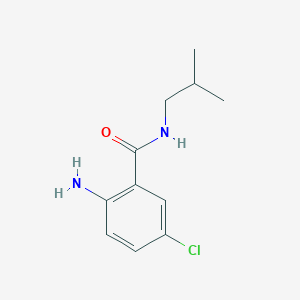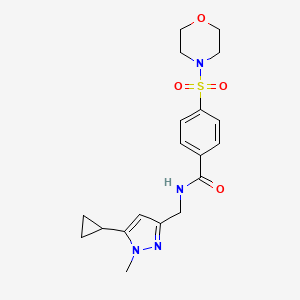
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C19H24N4O4S and its molecular weight is 404.49. The purity is usually 95%.
The exact mass of the compound N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Synthesis
This compound is related to the synthesis of novel heterocyclic compounds, including pyrazoles, pyrimidines, and benzimidazoles. These compounds are obtained through intramolecular cyclization involving amines and enaminone compounds. Their structural diversity and potential biological activities make them subjects of interest in medicinal chemistry and drug development (Ho & Suen, 2013).
Cytotoxicity Relationship
Studies on derivatives similar to this compound have revealed their cytotoxic effects against various cancer cell lines. The cytotoxicity often correlates with the compound's structure-activity relationship, indicating potential as anticancer agents. For example, modifications to similar molecules have shown tumor specificity and apoptosis induction without affecting normal cells, suggesting a pathway for developing new anticancer drugs (Shi et al., 2018).
Molecular Interaction with Biological Targets
The compound's structure is pivotal for its interaction with specific biological targets, such as the CB1 cannabinoid receptor. Studies have focused on understanding these interactions at a molecular level, offering insights into the design of receptor-specific drugs. The conformational analysis and pharmacophore models developed from these studies contribute to the development of compounds with desired biological activities (Shim et al., 2002).
Conversions to Pyrazolo and Pyrimidine Rings
Research has also explored the conversion of related compounds into pyrazolo and pyrimidine derivatives, highlighting the versatility of these molecules in synthesizing complex heterocyclic structures. These transformations are crucial for generating new compounds with potential pharmacological activities (Wolf et al., 2005).
Antimicrobial and Antifungal Applications
Certain derivatives exhibit significant antimicrobial and antifungal activities, making them valuable in the search for new therapeutic agents. The structure-activity relationship studies provide a foundation for designing compounds with enhanced biological properties (Devarasetty et al., 2019).
特性
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-22-18(14-2-3-14)12-16(21-22)13-20-19(24)15-4-6-17(7-5-15)28(25,26)23-8-10-27-11-9-23/h4-7,12,14H,2-3,8-11,13H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJINWSIXPUUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

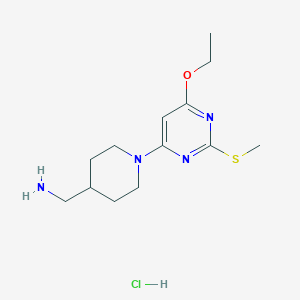
![9-(3-chlorophenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2754195.png)

![N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2754197.png)
![tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate](/img/structure/B2754200.png)
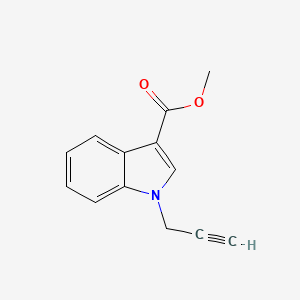
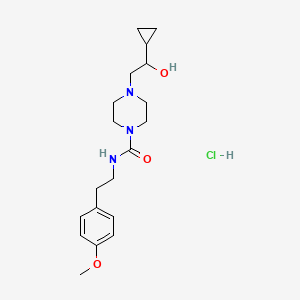
![5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2754206.png)
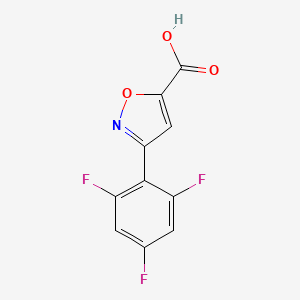

![(E)-N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2754209.png)
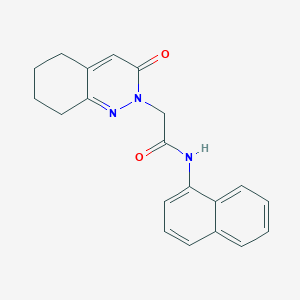
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-methylacetamide](/img/structure/B2754214.png)
